molecular formula C18H17NO3 B5668456 ethyl 3-(cinnamoylamino)benzoate

ethyl 3-(cinnamoylamino)benzoate

Cat. No.: B5668456
M. Wt: 295.3 g/mol
InChI Key: DVGHWZHIJJXDAW-VAWYXSNFSA-N
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Description

Ethyl 3-(cinnamoylamino)benzoate is a synthetic benzoate ester derivative characterized by a cinnamoyl group (a phenylpropenoyl moiety) attached via an amide linkage to the 3-position of the ethyl benzoate backbone.

Properties

IUPAC Name

ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-18(21)15-9-6-10-16(13-15)19-17(20)12-11-14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,19,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHWZHIJJXDAW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-(cinnamoylamino)benzoate with structurally related benzoate derivatives, focusing on substituent effects, physical properties, reactivity, and applications.

Substituent Influence on Structure and Reactivity

Compound Substituent(s) Key Structural Features Synthetic Method
This compound Cinnamoylamino at C3 Conjugated amide linkage; extended π-system for potential UV/Vis absorption Likely involves coupling cinnamoyl chloride to ethyl 3-aminobenzoate
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Cyclohexylamino at C4; nitro at C3 Electron-withdrawing nitro group enhances electrophilicity; bulky cyclohexylamine Nucleophilic aromatic substitution (SNAr) of chloro with cyclohexylamine
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) Alkyl ethers at C3 and C4 Long alkyl chains improve lipophilicity; ether linkages reduce chemical reactivity Etherification via alkyl halide or Mitsunobu reaction
Ethyl 3-(2',4'-dihydroxy-phenylazo)benzoate Azo group at C3; dihydroxy phenyl Azo chromophore enables visible-light absorption; dihydroxy groups enable metal chelation Diazotization of ethyl 3-aminobenzoate followed by coupling
Ethyl 3-amino-4-(sec-butylamino)benzoate Amino at C3; sec-butylamino at C4 Electron-donating amino groups increase nucleophilicity; branched alkyl chain steric effects Sequential amination via SNAr or reductive alkylation

Physical and Spectral Properties

Property This compound (Predicted) Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) Ethyl 3-(2',4'-dihydroxy-phenylazo)benzoate
Melting Point ~120–140°C (estimated) Not reported Not reported Decomposes above 200°C
Solubility Moderate in DMSO, low in water Soluble in THF, chloroform Highly soluble in non-polar solvents (e.g., hexane) Soluble in alcohols, insoluble in water
FT-IR (cm⁻¹) ~1715 (C=O ester), ~1650 (amide I) 1715 (C=O ester), 1520 (NO₂) 1715 (C=O ester), 1271 (C-O ether) 1715 (C=O ester), 1598 (N=N azo)
UV-Vis λmax ~280–320 nm (π→π* transition) Not applicable Not applicable 450–500 nm (azo chromophore)

Reactivity and Stability

  • Cinnamoylamino vs. Azo Groups: The cinnamoylamino group is less prone to photodegradation than azo linkages but may undergo hydrolysis under strong acidic/basic conditions due to the amide bond .
  • Nitro vs. Amino Substituents: Nitro groups (e.g., in ethyl 4-(cyclohexylamino)-3-nitrobenzoate) deactivate the aromatic ring toward electrophilic substitution, whereas amino groups (e.g., in ethyl 3-amino-4-(sec-butylamino)benzoate) activate it .
  • Ether vs. Ester Linkages : Ethers (e.g., in L2) are more hydrolytically stable than esters, making them preferable for applications requiring prolonged shelf life .

Key Research Findings and Limitations

  • Synthetic Challenges: Diazotization of ethyl 3-aminobenzoate derivatives requires protection of the carboxylic acid group to prevent decomposition, as seen in the synthesis of azo dyes .
  • Thermal Stability: Cinnamoylamino derivatives may exhibit lower thermal stability compared to alkyloxy-substituted benzoates due to amide bond lability .

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